2,5-Regioisomer Completely Inactive at Human P2X₇ Receptor While 1,5-Regioisomer Retains Nanomolar Antagonist Potency
In the foundational P2X₇ antagonist SAR study by Nelson et al. (2006), the 2,5-disubstituted tetrazole regioisomer (compound 8b, the 2,5-regioisomer of the 1-benzyl-5-aryltetrazole series) was found to be completely inactive at the human P2X₇ receptor in calcium flux and IL-1β release assays, whereas the corresponding 1,5-disubstituted regioisomer (8a) displayed measurable antagonist activity [1]. This finding establishes that N²-alkylation abolishes P2X₇ pharmacology. For procurement decisions involving P2X₇-targeted screening, 2-(2-methylbenzyl)-5-phenyl-2H-tetrazole would represent a negative-control or selectivity-control scaffold rather than an active antagonist candidate. The 1,5-regioisomer analog 5-(2,3-dichlorophenyl)-1-(2-methylbenzyl)-1H-tetrazole (compound 15b in the same study) was an active antagonist, further confirming that the 2-methylbenzyl group per se is compatible with P2X₇ activity when placed on the N¹ position [1].
| Evidence Dimension | P2X₇ receptor antagonist activity (human recombinant, Ca²⁺ flux FLIPR assay) |
|---|---|
| Target Compound Data | 2,5-disubstituted-2H-tetrazole regioisomer (class representative): completely inactive (no measurable IC₅₀) |
| Comparator Or Baseline | 1,5-disubstituted-1H-tetrazole regioisomer (8a): active P2X₇ antagonist (quantitative IC₅₀ reported in paper); compound 15b (1-(2-methylbenzyl)-5-(2,3-dichlorophenyl)-1H-tetrazole): active antagonist |
| Quantified Difference | Qualitative binary: active (1,5-) vs. inactive (2,5-). The 2,5-regioisomer shows complete loss of P2X₇ function. |
| Conditions | Human recombinant P2X₇ receptor expressed in 1321N1 or HEK293 cells; Ca²⁺ flux measured by fluorometric imaging plate reader (FLIPR); IL-1β release and pore formation assays in human THP-1 cells. |
Why This Matters
For P2X₇-targeted drug discovery, selecting the 2,5-disubstituted scaffold proactively excludes on-target P2X₇ activity — a critical selectivity design choice when P2X₇ engagement is undesirable or when a negative control compound is required.
- [1] Nelson, D.W.; Gregg, R.J.; Kort, M.E.; et al. J. Med. Chem. 2006, 49, 3659–3666. DOI: 10.1021/jm051202e. (Lines 178–180: the 2,5-regioisomer 8b generated as the major product was found to be completely inactive at P2X₇; Lines 306–308: compound 15b, 5-(2,3-dichlorophenyl)-1-(2-methylbenzyl)-1H-tetrazole, an active 1,5-disubstituted antagonist bearing the 2-methylbenzyl group.) View Source
